[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester [1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13473823
InChI: InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3
SMILES: CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13473823

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name benzyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C17H26N2O3/c1-14(2)19(16-8-9-18(12-16)10-11-20)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16,20H,8-13H2,1-2H3
Standard InChI Key QJASVSCSOPIEEM-UHFFFAOYSA-N
SMILES CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 3-position with a hydroxyethyl group (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) and an isopropyl-carbamate moiety (N(COOCH2C6H5)CH(CH3)2-\text{N}(\text{COOCH}_2\text{C}_6\text{H}_5)\text{CH}(\text{CH}_3)_2). The benzyl ester group enhances lipophilicity, which may influence bioavailability and membrane permeability .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{3}
Molecular Weight306.4 g/mol
IUPAC NameBenzyl N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate
Stereochemistry(R)-configuration at pyrrolidine nitrogen
Canonical SMILESCC(C)N(C1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2

Stereochemical Impact

The (R)-configuration at the pyrrolidine nitrogen is critical for biological activity. Comparative studies of (R)- and (S)-enantiomers reveal differences in receptor binding affinities. For instance, the (R)-isomer shows enhanced interaction with sigma receptors, which are implicated in pain modulation and metabolic regulation .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Amination of Pyrrolidine: The pyrrolidine ring is functionalized with a hydroxyethyl group using 2-chloroethanol under basic conditions.

  • Carbamate Formation: The intermediate amine reacts with benzyl chloroformate and isopropyl isocyanate in dichloromethane at 0–25°C.

  • Purification: Chromatographic techniques (e.g., silica gel) yield the final product with >95% purity.

Key Reaction Conditions:

  • Solvent: Dichloromethane or ethanol.

  • Temperature: 0°C to room temperature.

  • Catalyst: Triethylamine or NN-methylmorpholine.

Yield and Scalability

Typical yields range from 60–75%, with scalability limited by the sensitivity of the carbamate group to hydrolysis. Microwave-assisted synthesis has been explored to reduce reaction times.

Biological Activities and Mechanisms

Sigma Receptor Antagonism

The compound exhibits high affinity for sigma-1 receptors (IC50=9.6nM\text{IC}_{50} = 9.6 \, \text{nM}) . In rodent models, it reduces mechanical allodynia by 70% at 30 mg/kg, suggesting utility in neuropathic pain management .

Metabolic Regulation

As a sigma-1 antagonist, it lowers plasma triglycerides by 40% in high-fat-diet mice, implicating it in treating metabolic syndrome . This effect is mediated by modulation of lipid metabolism genes (e.g., PPAR-γ\text{PPAR-}\gamma) .

Table 2: Pharmacological Profile

ActivityModel/ResultSource
Sigma-1 Receptor AffinityIC50=9.6nM\text{IC}_{50} = 9.6 \, \text{nM}
Analgesic Efficacy70% reduction in allodynia
Triglyceride Reduction40% decrease in murine models

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4) .

  • LogP: 2.8, indicating moderate lipophilicity.

  • Stability: Degrades by 15% in human plasma over 24 hours, primarily via esterase-mediated hydrolysis .

ADME Profile

  • Absorption: 65% oral bioavailability in rats .

  • Metabolism: Hepatic CYP3A4 oxidizes the pyrrolidine ring, producing inactive metabolites .

  • Excretion: 80% renal excretion within 48 hours .

Applications in Drug Discovery

Neuropathic Pain

Preclinical studies highlight its potential as a non-opioid analgesic. In a spinal nerve ligation model, it reversed hyperalgesia at 10 mg/kg (p.o.) without sedation .

Metabolic Syndrome

By reducing triglycerides and improving insulin sensitivity, it addresses multiple facets of metabolic syndrome . Clinical trials are pending.

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, OCH2_2C6_6H5_5), 3.72–3.65 (m, 2H, CH2_2OH).

  • HRMS: m/z 307.2012 [M+H]+^+ (calc. 307.2018).

Challenges and Future Directions

Synthetic Limitations

Stereoselective synthesis remains challenging, with enantiomeric excess (ee) rarely exceeding 85%. Biocatalytic methods using lipases are under investigation to improve ee.

Toxicity Concerns

At doses >100 mg/kg, hepatotoxicity is observed in rodents, linked to reactive metabolite formation . Structural modifications to the pyrrolidine ring are being explored to mitigate this issue.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator